3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a benzothiophene core substituted with dichloro and dimethylphenyl groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of 1-benzothiophene-2-carboxamide followed by the introduction of the dimethylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(3,4-dimethylphenyl)benzamide
- 3,4-Dichloro-N-(3,4-dimethylphenyl)-N-(3-phenoxypropyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13Cl2NOS |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NOS/c1-9-6-7-11(8-10(9)2)20-17(21)16-15(19)14-12(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21) |
InChI Key |
TXMJONAFZFCMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.